molecular formula C16H16Cl2N2O3S2 B11021752 N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-methionine

N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-methionine

Cat. No.: B11021752
M. Wt: 419.3 g/mol
InChI Key: NADGPDFDLVMHMW-LBPRGKRZSA-N
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Description

(2S)-2-({[2-(2,4-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a dichlorophenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[2-(2,4-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting with the preparation of the thiazole ring and the dichlorophenyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, methyl iodide, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({[2-(2,4-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-({[2-(2,4-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-({[2-(2,4-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the thiazole ring and butanoic acid moiety.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Butanoic acid derivatives: Compounds with similar butanoic acid moieties but different functional groups.

Uniqueness

(2S)-2-({[2-(2,4-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16Cl2N2O3S2

Molecular Weight

419.3 g/mol

IUPAC Name

(2S)-2-[[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C16H16Cl2N2O3S2/c1-8-13(14(21)20-12(16(22)23)5-6-24-2)25-15(19-8)10-4-3-9(17)7-11(10)18/h3-4,7,12H,5-6H2,1-2H3,(H,20,21)(H,22,23)/t12-/m0/s1

InChI Key

NADGPDFDLVMHMW-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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